molecular formula C10H20O3 B022626 Tert-butyl 6-hydroxyhexanoate CAS No. 73839-20-0

Tert-butyl 6-hydroxyhexanoate

Cat. No. B022626
CAS RN: 73839-20-0
M. Wt: 188.26 g/mol
InChI Key: AKNVIQFNWMMKEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of statins, involves carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This process has been optimized for high yields and enantiomeric excess (ee), demonstrating the efficiency of whole-cell biosynthesis in organic solvents. The use of Tween-80 as a co-solvent and a water-octanol biphasic system significantly enhanced the biotransformation process, achieving yields up to 98.9% and ee > 99% (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure and synthesis of tert-butyl 6-hydroxyhexanoate derivatives have been extensively studied, focusing on their crystalline forms and molecular packing. For example, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate explored its crystal structure, revealing intramolecular hydrogen bonding and molecular packing driven by strong O-H...O=C hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl 6-hydroxyhexanoate often focus on its role as a key intermediate in the synthesis of medically significant compounds. Directed evolution of carbonyl reductase has been applied to improve its activity towards tert-butyl 6-hydroxyhexanoate derivatives, significantly enhancing the yield and ee of the desired products. This demonstrates the potential for biotechnological approaches to optimize the synthesis of complex organic molecules (Liu et al., 2017).

Scientific Research Applications

  • Hydroxyl-Protecting Agent : Tert-butyl derivatives, like Dimethyl-tert-butylsilyl, have been recognized as stable hydroxyl-protecting agents, with potential applications in fields such as prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Building Block in Synthesis : Beta,delta-dihydroxy hexanoate, a related compound, serves as a versatile 1,3-diol building block, offering high stereoselectivity for potential applications in various fields (Wolberg, Hummel, & Müller, 2001).

  • Applications in Organic Chemistry : Various tert-butyl compounds, such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, have been synthesized and studied, indicating their relevance in organic chemistry (Didierjean et al., 2004).

  • Antioxidant Analysis : The ability to determine 3-tert.-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry enables pharmacokinetic studies and illustrates another application of tert-butyl compounds (Bailey et al., 1981).

  • Synthesis of Key Intermediates : Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a structurally similar compound, is synthesized using Saccharomyces cerevisiae, indicating its potential in biotechnological applications (Sun Xingyuan et al., 2013).

  • Statin Synthesis : Research has shown the use of tert-butyl compounds in the synthesis of statins, a class of drugs used to lower cholesterol levels. This includes the chemoenzymatic synthesis of statin chiral side-chain using alcohol dehydrogenase (Wolberg et al., 2008).

  • Oxidative Stress Studies : Tert-butyl compounds have been used to study DNA base damage in cells caused by oxidative stress, providing insights into the mechanisms of cellular damage (Altman et al., 1993).

Safety And Hazards

Tert-butyl 6-hydroxyhexanoate is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

While specific future directions for Tert-butyl 6-hydroxyhexanoate are not mentioned in the retrieved sources, its potential for further derivatization or replacement with many other reactive functional groups suggests that it could be used in the synthesis of a wide range of compounds .

properties

IUPAC Name

tert-butyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVIQFNWMMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542071
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxyhexanoate

CAS RN

73839-20-0
Record name tert-Butyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
TF Spande - The Journal of Organic Chemistry, 1980 - ACS Publications
… prepared in 65 and 63% overall yield, respectively, from 2-bromoethylphosphorodichloridate (1) and either 2-(2-thienyl)ethanol (2) or tertbutyl 6-hydroxyhexanoate (3) by the PC ester …
Number of citations: 29 pubs.acs.org
J Parra, JV Mercader, C Agulló, A Abad-Fuentes… - Tetrahedron, 2011 - Elsevier
… The synthesis of 37 began with the achievement of β-alkoxyacrylate 34, which was undertaken in very high yield by the stereoselective reaction of tert-butyl 6-hydroxyhexanoate (33) …
Number of citations: 32 www.sciencedirect.com
RC Larock, DR Leach - The Journal of Organic Chemistry, 1984 - ACS Publications
… tert-butyl 6-hydroxyhexanoate (12) in the oxypalladation step. The desired diester 13 was obtained after carbonylation in methanol in 68% yield. Selective reduction of the methyl ester …
Number of citations: 22 pubs.acs.org
PJ Pedersen, SK Adolph… - Journal of medicinal …, 2010 - ACS Publications
… The linker moiety tert-butyl 6-hydroxyhexanoate (11) (20) was coupled with ATRA by a Mitsunobu reaction (Scheme 1), (21) which we previously have demonstrated as a reliable …
Number of citations: 91 pubs.acs.org
EM Hensle, NM Esfandiari, SG Lim… - European Journal of …, 2014 - Wiley Online Library
… tert-Butyl 6-hydroxyhexanoate was purchased from Santa Cruz Biotechnology, 2-iodobenzioc acid and chloro(dimethyl sulfide)gold were purchased from Sigma Aldrich, and [2-(…
H Inoue, S Murata, T Suzuki - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… To a solution of methyl 4-tert-butyl-6-hydroxyhexanoate (5.93 g, 27 mmol) in triethylamine (37 ml) was added methanesulfonyl chloride (3.7 g, 32 mmol) at 25C. After stirring for 20 h, the …
M Cloutier, C Gauthier - ACS Infectious Diseases, 2020 - ACS Publications
… group alternatively furnished compound 115, which, because of the 3-O-ester group, rather exhibited complete α-stereoselectivity when coupled with tert-butyl 6-hydroxyhexanoate. The …
Number of citations: 12 pubs.acs.org
J Qian - International Conference on Modern Medicine and …, 2023 - spiedigitallibrary.org
… C6-linker can be added to ATRA with tert-butyl 6-hydroxyhexanoate through Mitsunobu reaction [26]. The IC50 differs significantly between HT-29 (>200μM) and HT-29 + sPLA2 (~7μM) …
Number of citations: 2 www.spiedigitallibrary.org
P Witte, F Hörmann, A Hirsch - Chemistry–A European Journal, 2009 - Wiley Online Library
… Bis[5-(tert-butoxycarbonyl)pentyl] malonate (11): A solution of tert-butyl 6-hydroxyhexanoate41 (7 g, 37 mmol) in dry CH 2 Cl 2 (250 mL) and dry pyridine (2.99 mL, 37 mmol) was cooled …
O Bakulina, A Sapegin, AS Bunev… - Mendeleev …, 2022 - Elsevier
… The latter was converted to phthalic dimethyl ester 88 and the phenolic hydroxy group was alkylated with tert-butyl 6-hydroxyhexanoate via the Mitsunobu reaction. Without isolation, …
Number of citations: 0 www.sciencedirect.com

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